Potassium perfluoro(2-ethoxyethane)sulfonate
Description
Historical Development and Research Evolution
The research trajectory of this compound reflects broader developments in per- and polyfluoroalkyl substance science, with initial chemical characterization dating to the early 2000s when the compound was first catalogued in chemical databases. The systematic study of this perfluorinated ether sulfonate emerged as part of the scientific community's response to regulatory pressures surrounding traditional long-chain per- and polyfluoroalkyl substances, particularly following the phase-out of perfluorooctanesulfonic acid and related compounds. Early research focused primarily on analytical method development and chemical characterization, with the compound receiving designation in the CAS registry as 117205-07-9, establishing its formal chemical identity within the scientific literature. The evolution of research methodologies has been particularly notable in the area of environmental analysis, where this compound has been incorporated into standardized analytical protocols such as EPA Method 533, reflecting its recognition as an environmentally relevant analyte.
The development of molecular-level understanding has progressed significantly through computational chemistry approaches, with molecular dynamics simulations providing insights into the compound's behavior in aqueous systems. These studies have revealed that the perfluorinated chain exhibits preferential orientation toward gas phases while the sulfonate group maintains hydrophilic interactions with water molecules, contributing to fundamental understanding of surfactant properties. Research evolution has also encompassed industrial applications, where the compound has found utility in specialized applications including electrolyte systems, nanomaterial synthesis surfactants, and corrosion inhibition. The historical progression demonstrates a shift from basic chemical characterization toward comprehensive environmental and industrial research, reflecting the compound's growing significance in multiple scientific disciplines.
Taxonomic Position within Per- and Polyfluoroalkyl Substances
This compound occupies a distinctive position within the per- and polyfluoroalkyl substance classification framework as a nonpolymer perfluoroalkyl substance belonging to the perfluoroalkyl sulfonate subgroup. The compound's taxonomic classification places it within the broader category of perfluoroalkyl acids and their salts, specifically as a perfluoroalkane sulfonic acid salt, distinguishing it from perfluoroalkyl carboxylic acids through its sulfonate functional group. The presence of an ether linkage within the perfluorinated carbon chain represents a structural characteristic that differentiates this compound from traditional linear perfluoroalkyl sulfonates, positioning it among the replacement per- and polyfluoroalkyl substances designed to address bioaccumulation concerns associated with longer-chain analogues.
Within the hierarchical classification system established by regulatory agencies and research organizations, this compound is categorized as a perfluoroalkyl ether sulfonate, reflecting both its complete fluorination and ether functionality. This classification has important implications for environmental fate and transport studies, as ether linkages may influence biodegradation pathways and environmental persistence compared to linear perfluoroalkyl substances. The compound's position within per- and polyfluoroalkyl substance taxonomy also relates to its analytical grouping, where it has been included alongside other perfluoroalkyl ether compounds in environmental monitoring protocols. Research has demonstrated that compounds within this taxonomic group exhibit unique physicochemical properties that distinguish them from both traditional long-chain per- and polyfluoroalkyl substances and shorter-chain linear alternatives, necessitating specialized analytical and assessment approaches.
The taxonomic positioning has evolved as scientific understanding of per- and polyfluoroalkyl substance diversity has expanded, with this compound representing part of the broader recognition that replacement chemistry involves significant structural diversity beyond simple chain-length modifications. This classification framework continues to develop as researchers identify additional structural variants and assess their environmental and biological properties, with ether-containing per- and polyfluoroalkyl substances receiving increasing attention as a distinct subclass requiring specialized research approaches.
Scientific Significance in Environmental Chemistry
The environmental chemistry significance of this compound stems from its emergence as a replacement compound for traditional per- and polyfluoroalkyl substances and its detection in environmental matrices associated with fluorochemical manufacturing. Research has documented the compound's presence in multiple environmental compartments, including industrial dust, air particulates, and aqueous effluents, with particularly high concentrations observed in workplace environments where perfluorinated compound manufacturing occurs. The detection of this compound in environmental samples represents an important development in understanding the broader environmental distribution of replacement per- and polyfluoroalkyl substances, as previous monitoring efforts focused primarily on traditional long-chain compounds.
Environmental fate studies have revealed distinctive behavior patterns for this compound compared to linear per- and polyfluoroalkyl substances, particularly regarding biodegradation resistance and environmental persistence. Research indicates that the compound exhibits resistance to microbial degradation over extended timeframes, with studies demonstrating no observable transformation over 74-day incubation periods in wastewater treatment plant microcosms. This persistence has significant implications for environmental chemistry, as the compound may accumulate in aquatic systems following release from industrial sources or consumer applications. The environmental significance is further enhanced by the compound's inclusion in standardized analytical methods for drinking water analysis, reflecting regulatory recognition of its potential environmental and human exposure pathways.
Molecular-level environmental chemistry research has provided insights into the compound's interfacial behavior and distribution in environmental systems. Studies utilizing molecular dynamics simulations have demonstrated that the compound exhibits strong surface activity, with perfluorinated chains orienting toward gas phases while sulfonate groups maintain aqueous-phase interactions. This behavior has important implications for environmental transport and fate, as surface activity influences air-water partitioning and potential for atmospheric transport. The environmental chemistry significance extends to analytical chemistry developments, where the compound has served as a model system for understanding per- and polyfluoroalkyl substance extraction and quantification in complex environmental matrices.
Current Research Paradigms and Knowledge Gaps
Contemporary research paradigms surrounding this compound encompass multiple interconnected areas including environmental fate and transport, analytical method development, and molecular-level behavior characterization. Current research approaches emphasize comprehensive environmental monitoring to understand the compound's distribution patterns and potential exposure pathways, with particular attention to industrial source characterization and environmental release mechanisms. The analytical chemistry paradigm has evolved to incorporate this compound into standardized methods for per- and polyfluoroalkyl substance analysis, reflecting the need for robust monitoring capabilities as regulatory frameworks expand to address replacement compounds.
Molecular dynamics research represents an emerging paradigm that provides fundamental insights into the compound's behavior in environmental systems. These computational approaches have revealed important details about intermolecular interactions, surface activity, and aqueous-phase behavior that inform broader understanding of environmental fate processes. The biodegradation research paradigm has identified significant knowledge gaps regarding the long-term environmental persistence of ether-containing per- and polyfluoroalkyl substances, with current studies suggesting extended resistance to microbial transformation under environmentally relevant conditions.
Significant knowledge gaps persist in several critical areas of this compound research. Environmental occurrence data remains limited outside of industrial source areas, with insufficient information regarding background environmental concentrations and global distribution patterns. Comprehensive fate and transport studies are lacking, particularly regarding long-term environmental behavior, potential for bioaccumulation, and transformation under various environmental conditions. The understanding of source-to-exposure pathways requires additional research, as current knowledge primarily derives from industrial workplace studies rather than comprehensive environmental exposure assessments.
Analytical method standardization represents another knowledge gap, as current protocols may not adequately address the unique analytical challenges associated with ether-containing per- and polyfluoroalkyl substances. Research gaps also exist in understanding the compound's behavior in complex environmental matrices and potential for matrix effects during analytical quantification. The molecular-level understanding of environmental interactions requires expansion beyond current computational studies to include experimental validation of predicted behavior patterns. These knowledge gaps highlight the need for continued research investment to develop comprehensive understanding of this compound and related replacement per- and polyfluoroalkyl substances as they continue to enter environmental systems.
Properties
IUPAC Name |
potassium;1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O4S.K/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16;/h(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLOPVLXVNLHIC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9KO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382074 | |
| Record name | Potassium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117205-07-9 | |
| Record name | Potassium 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Selection and Reaction Mechanism
PESK synthesis typically begins with perfluoro(2-ethoxyethane)sulfonyl fluoride (PESF), a volatile precursor with a boiling point of approximately 64°C. The reaction involves alkaline hydrolysis with potassium hydroxide (KOH) in the presence of calcium hydroxide (Ca(OH)₂) to neutralize hydrogen fluoride (HF) byproducts:
Calcium hydroxide acts as a scavenger, converting HF into insoluble calcium fluoride (CaF₂), which simplifies purification.
Continuous Tubular Reactor Method
The continuous tubular reactor method, adapted from analogous perfluorobutanesulfonate synthesis, addresses challenges such as precursor volatility and exothermic reactions.
Reactor Configuration and Conditions
Advantages Over Batch Processes
Batch Reaction Method
While less efficient, batch processes remain relevant for small-scale production.
Procedure
Limitations
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Volatility Losses : Up to 15% PESF evaporation at elevated temperatures.
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Scaling Issues : Poor heat dissipation in large batches prolongs reaction times.
Purification and Crystallization Techniques
Solid-Liquid Separation
Post-reaction mixtures contain CaF₂ precipitates and unreacted hydroxides. Filtration at 50–60°C removes 98% of CaF₂, yielding a crude PESK solution.
Ethanol Recrystallization
Table 1: Ethanol Concentration Impact on Yield
| Ethanol (%) | Dissolution Temp (°C) | Purity (%) | Yield (%) |
|---|---|---|---|
| 80 | 65 | 92 | 78 |
| 90 | 70 | 97 | 85 |
| 95 | 76 | 99 | 88 |
Data adapted from patent CN111170898A.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Potassium perfluoro(2-ethoxy)sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with potassium perfluoro(2-ethoxy)sulfonate include strong acids and bases, as well as oxidizing and reducing agents. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome .
Major Products Formed
The major products formed from reactions involving potassium perfluoro(2-ethoxy)sulfonate include various substituted sulfonates and fluorinated compounds. These products are often used in further chemical synthesis or as intermediates in industrial processes .
Scientific Research Applications
Scientific Research Applications
- Surfactant Studies
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Molecular Dynamics Simulations
- Research involving molecular dynamics simulations has explored the distribution of PFEESA in saline solutions. This work helps understand how PFEESA interacts with other compounds at the molecular level, which is crucial for developing applications in drug delivery systems and environmental remediation .
- Environmental Impact Studies
- Biomedical Research
Case Studies
Industrial Applications
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Foam Stabilization
- Due to its surfactant properties, PFEESA is being explored for use in stabilizing foams in firefighting foams and other industrial applications where enhanced foam stability is required.
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Cleaning Agents
- PFEESA's ability to reduce surface tension makes it a candidate for formulating effective cleaning agents that can penetrate and emulsify oils and greases.
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Coatings and Paints
- The compound may be utilized in coatings to improve adhesion and durability due to its surface-active properties.
Mechanism of Action
The mechanism of action of potassium perfluoro(2-ethoxy)sulfonate involves its ability to reduce surface tension and interact with various molecular targets. The sulfonate group can form hydrogen bonds with water molecules, while the fluorinated chain interacts with hydrophobic surfaces. This dual interaction allows it to act as an effective surfactant and stabilizing agent .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Potassium perfluoro(2-ethoxyethane)sulfonate
- CAS No.: 117205-07-9
- Molecular Formula : C₄F₉O₄S·K
- Molecular Weight : 354.19 g/mol
- Structure : Comprises a perfluorinated ethoxyethane backbone (-CF₂CF₂-O-CF₂CF₂-) linked to a sulfonate group (-SO₃⁻K⁺). The ether oxygen and sulfonate group enhance hydrophilicity, while the fluorocarbon chain contributes to surfactant behavior .
Physicochemical Properties :
- Solubility : 0.79 g/L in water at 25°C .
- LogP : 3.31, indicating moderate hydrophobicity .
- Surface Activity : Reduces surface tension in aqueous solutions due to preferential accumulation at air/water interfaces, with fluorocarbon chains oriented toward the gas phase .
Key Comparative Properties
Structural and Functional Insights
Ether vs. Straight-Chain PFAS: PFEESA contains an ether (-O-) linkage, which increases polarity and solubility compared to PFOS and PFHxS. This structural feature also alters degradation pathways, making PFEESA more reactive toward sulfate radicals (SO₄⁻•) during sonolysis . PFOS and PFHxS, with fully fluorinated alkyl chains, exhibit stronger hydrophobicity and resistance to thermal/chemical degradation .
Surfactant Efficiency :
- PFEESA’s surface activity arises from its amphiphilic structure, with molecular dynamics simulations confirming rapid migration to air/water interfaces . PFOS, however, demonstrates superior surfactant efficiency (lower CMC) due to its longer perfluorinated chain .
However, its ether group may still contribute to environmental persistence, necessitating further ecotoxicological studies.
Applications :
- PFEESA is emerging as a PFOS alternative in firefighting foams and coatings, whereas PFBS and PFHxS are phased-in substitutes in consumer products (e.g., textiles, food packaging) due to shorter chains and lower bioaccumulation .
Biological Activity
Potassium perfluoro(2-ethoxyethane)sulfonate (PESK) is a fluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are known for their persistence in the environment and potential adverse health effects. This article reviews the biological activity of PESK, focusing on its toxicity, mechanisms of action, and implications for human health and the environment.
Chemical Structure and Properties
PESK is characterized by a perfluorinated carbon chain attached to an ethoxy group and a sulfonate moiety. Its unique structure contributes to its chemical stability and hydrophobicity, which can lead to bioaccumulation in living organisms.
Mechanisms of Toxicity
Research indicates that PESK, like other PFAS, can disrupt biological systems through several mechanisms:
- Endocrine Disruption : PESK has been shown to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues. Studies suggest that PFAS exposure can alter thyroid hormone levels and disrupt placental function .
- Oxidative Stress : Exposure to PESK may induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS). This has been linked to cellular damage and apoptosis in various cell types .
- Membrane Interactions : PESK can partition into biological membranes, affecting membrane fluidity and integrity. This interaction may disrupt cellular processes, including signal transduction and nutrient transport .
Case Study: Caenorhabditis elegans
A study utilizing the nematode C. elegans demonstrated that exposure to PESK resulted in significant developmental toxicity. The effective concentration (EC50) values indicated that PESK is toxic at concentrations comparable to those found in environmental samples. The study highlighted:
- Growth Inhibition : PESK exposure led to reduced body length and developmental delays.
- Neurotoxicity : Behavioral assays indicated neurodegenerative effects, suggesting that PESK may target neuronal pathways .
Case Study: Mammalian Models
In mammalian studies, PESK has been associated with various adverse effects:
- Reproductive Toxicity : Animal studies have shown that prenatal exposure to PFAS compounds can result in low birth weight and developmental abnormalities .
- Liver Toxicity : Exposure has been linked to liver hypertrophy and altered lipid metabolism, indicating potential hepatotoxic effects .
Toxicological Data Summary
Environmental Implications
PESK's persistence in the environment raises concerns about its accumulation in food chains and potential impacts on wildlife. The compound's ability to bioaccumulate suggests that even low-level environmental exposure could lead to significant biological effects over time.
Q & A
Q. How do molecular dynamics (MD) simulations predict the interfacial behavior of PFEESA in saline solutions?
MD simulations (e.g., GROMACS software) reveal that PFEESA anions (PES⁻) migrate to the air/water interface in NaCl solutions, with fluorocarbon chains oriented toward the gas phase and sulfonate groups hydrated in water. Equilibrium is typically achieved at ~40 ns, with ~12 water molecules within 0.35 nm of each PES⁻. Na⁺ preferentially binds to PES⁻ over K⁺, as shown by radial distribution function (RDF) and number density analyses .
Q. What analytical methods are recommended for quantifying PFEESA in environmental or biological matrices?
U.S. EPA Method 1633 and OTM-45 are validated for PFEESA detection using LC-MS/MS. These methods involve solid-phase extraction (SPE), isotope dilution, and separation on C18 columns with mobile phases like methanol/ammonium acetate. Detection limits are typically ≤1 ng/L in aqueous samples .
Q. How can researchers synthesize and characterize high-purity PFEESA for experimental studies?
Synthesis involves fluorination of 2-ethoxyethane sulfonic acid precursors, followed by potassium salt formation. Purity is confirmed via NMR (¹⁹F and ¹H), high-resolution mass spectrometry (HRMS), and ion chromatography. Commercial standards (e.g., 50–2000 ng/mL in methanol/water) are available for calibration .
Q. What role does PFEESA play in surfactant-driven applications, and how is its efficacy measured?
As a fluorocarbon surfactant, PFEESA reduces surface tension at interfaces. Efficacy is quantified using pendant drop tensiometry or Langmuir trough experiments. Critical micelle concentration (CMC) can be determined via conductivity measurements or fluorescence probing .
Advanced Research Questions
Q. How do ion-specific effects (e.g., Na⁺ vs. K⁺) influence PFEESA’s interfacial behavior in complex brines?
Na⁺ exhibits stronger binding to PES⁻ than K⁺ due to its smaller ionic radius and higher charge density. This is validated through RDF analysis and free energy calculations. In high-salinity environments (e.g., >3.4% NaCl), Na⁺ competes with K⁺, altering PFEESA’s distribution and aggregation kinetics .
Q. What experimental designs are optimal for studying PFEESA degradation under ultrasonic treatment?
Sonochemical degradation at 500 kHz with argon saturation is effective. Monitor fluoride release via ion-selective electrodes and track parent compound depletion using LC-MS/MS. Degradation rates depend on chain length and ether linkages; PFEESA’s branched structure may reduce efficiency compared to linear PFAS .
Q. How can researchers model PFEESA’s interaction with biomembranes or organic matter?
Use all-atom MD simulations with lipid bilayers (e.g., POPC membranes) or dissolved organic matter (DOM) models. Analyze partitioning coefficients (log KOW) and hydrogen-bonding interactions using tools like Multiwfn or VMD. Experimental validation via fluorescence quenching or surface plasmon resonance (SPR) is recommended .
Q. What advanced spectral techniques resolve PFEESA’s structural dynamics in solution?
Synchrotron-based X-ray absorption near-edge structure (XANES) at the sulfur K-edge identifies sulfonate group coordination. Time-resolved infrared spectroscopy (TRIR) tracks fluorocarbon chain conformational changes under thermal or pH stress .
Q. How does PFEESA’s ionic conductivity compare to other PFAS in fuel cell electrolytes?
Measure conductivity via electrochemical impedance spectroscopy (EIS) in proton-exchange membranes (PEMs). PFEESA’s ether linkage enhances flexibility and ion mobility, yielding higher conductivity than perfluorooctanesulfonate (PFOS) but lower than Nafion® derivatives. Compare Arrhenius activation energies for ion transport .
Q. What computational strategies predict PFEESA’s environmental persistence or toxicity?
Density functional theory (DFT) calculations (e.g., ORCA software) estimate hydrolysis/oxidation barriers. Quantitative structure-activity relationship (QSAR) models correlate log KOC with bioaccumulation potential. In silico toxicity screening uses platforms like EPA’s CompTox Dashboard .
Methodological Challenges and Contradictions
Q. Why do MD simulations and experimental data sometimes disagree on PFEESA’s bulk-solution distribution?
Simulations may underestimate ion pairing in high-ionic-strength solutions due to force field limitations (e.g., fixed-charge models). Experimental validation via neutron reflectometry or sum-frequency generation (SFG) spectroscopy resolves discrepancies .
Q. How do coexisting PFAS interfere with PFEESA quantification in environmental samples?
Co-eluting compounds (e.g., PFOS isomers) require high-resolution MS/MS transitions (e.g., m/z 413 → 369 for PFEESA) and chromatographic optimization (e.g., longer gradient elution). Matrix effects are mitigated using isotope-labeled internal standards (e.g., ¹³C-PFEESA) .
Emerging Research Directions
Q. Can PFEESA be functionalized for targeted degradation or adsorption in remediation workflows?
Functionalize with reactive groups (e.g., thiols) for covalent binding to activated carbon or metal-organic frameworks (MOFs). Degradation via UV/persulfate systems targets ether linkages, but byproduct toxicity must be assessed .
Q. What in situ imaging techniques map PFEESA’s distribution in heterogeneous matrices (e.g., soils)?
Synchrotron-based micro-XRF coupled with scanning transmission X-ray microscopy (STXM) provides spatially resolved chemical maps. Cryogenic electron microscopy (cryo-EM) preserves interfacial structures in aqueous samples .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
